molecular formula C9H5ClN2S B116757 2-(6-Chloro-1,3-benzothiazol-2-yl)acetonitrile CAS No. 157764-04-0

2-(6-Chloro-1,3-benzothiazol-2-yl)acetonitrile

Cat. No. B116757
M. Wt: 208.67 g/mol
InChI Key: WYBXFJOQIHCVTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Chloro-1,3-benzothiazol-2-yl)acetonitrile is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. The compound is known for its unique properties, which make it an excellent candidate for various research applications.

Mechanism Of Action

The exact mechanism of action of 2-(6-Chloro-1,3-benzothiazol-2-yl)acetonitrile is not fully understood. However, studies have suggested that the compound may inhibit the growth of bacteria and fungi by disrupting their cell membranes. Additionally, the compound may induce apoptosis in cancer cells, leading to their death.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-(6-Chloro-1,3-benzothiazol-2-yl)acetonitrile have been extensively studied. The compound has been shown to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Additionally, the compound has been shown to induce apoptosis in cancer cells, leading to their death.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(6-Chloro-1,3-benzothiazol-2-yl)acetonitrile in lab experiments is its broad-spectrum antibacterial and antifungal activity. The compound has been shown to be effective against a wide range of bacterial and fungal strains, making it a promising candidate for the development of new antibiotics and antifungal agents. However, the compound's mechanism of action is not fully understood, which may limit its use in some research applications.

Future Directions

There are several future directions for research on 2-(6-Chloro-1,3-benzothiazol-2-yl)acetonitrile. One potential area of research is the development of new antibiotics and antifungal agents based on the compound's unique properties. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in cancer research. Finally, the compound's potential toxicity and side effects need to be studied to ensure its safety for use in humans.

Synthesis Methods

The synthesis of 2-(6-Chloro-1,3-benzothiazol-2-yl)acetonitrile can be achieved through various methods. One of the most commonly used methods involves the reaction of 6-chlorobenzothiazole with acetonitrile in the presence of a suitable catalyst. This method is relatively simple and yields high-quality products. Other methods, such as the use of microwave irradiation, have also been explored.

Scientific Research Applications

2-(6-Chloro-1,3-benzothiazol-2-yl)acetonitrile has been extensively studied for its potential applications in scientific research. The compound has been shown to possess significant antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics and antifungal agents. Additionally, the compound has been shown to exhibit antitumor activity, indicating its potential use in cancer research.

properties

CAS RN

157764-04-0

Product Name

2-(6-Chloro-1,3-benzothiazol-2-yl)acetonitrile

Molecular Formula

C9H5ClN2S

Molecular Weight

208.67 g/mol

IUPAC Name

2-(6-chloro-1,3-benzothiazol-2-yl)acetonitrile

InChI

InChI=1S/C9H5ClN2S/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11/h1-2,5H,3H2

InChI Key

WYBXFJOQIHCVTA-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)SC(=N2)CC#N

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=N2)CC#N

synonyms

2-Benzothiazoleacetonitrile,6-chloro-(9CI)

Origin of Product

United States

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